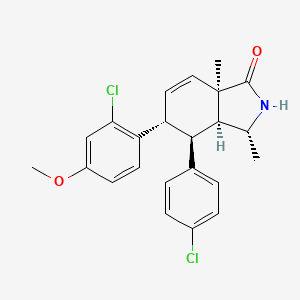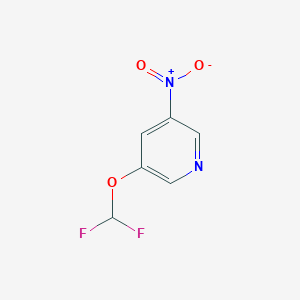
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is a chemical compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bromine atom and a dioxaborolane group attached to the bipyridine core. It is widely used in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine typically involves the following steps:
Bromination of 2,2’-bipyridine: The starting material, 2,2’-bipyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Formation of the dioxaborolane group: The brominated bipyridine is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically conducted in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the dioxaborolane group.
Industrial Production Methods
Industrial production of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Cross-coupling reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Palladium catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide are often used as bases to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents for these reactions.
Major Products Formed
The major products formed from the reactions of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine include various bipyridine derivatives with different substituents, depending on the nature of the nucleophile or coupling partner used in the reaction.
Applications De Recherche Scientifique
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine has several scientific research applications, including:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of pharmaceuticals and agrochemicals.
Material science: The compound is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination chemistry: It is used to form stable complexes with transition metals, which are studied for their catalytic and electronic properties.
Biological research: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine involves its ability to form stable complexes with transition metals. These complexes can undergo various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dioxaborolane group in the compound acts as a boron source, which is essential for the Suzuki-Miyaura cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain cross-coupling reactions.
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is unique due to the presence of both a bromine atom and a dioxaborolane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C16H18BBrN2O2 |
|---|---|
Poids moléculaire |
361.0 g/mol |
Nom IUPAC |
2-bromo-6-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H18BBrN2O2/c1-15(2)16(3,4)22-17(21-15)11-9-13(20-14(18)10-11)12-7-5-6-8-19-12/h5-10H,1-4H3 |
Clé InChI |
RMHKIRAGYLMZOD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)

![2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12972152.png)
